Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-
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Overview
Description
Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- is a complex organic compound with the molecular formula C46H92N2O2 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- typically involves the reaction of docosanoic acid with a diamine compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid: A precursor in the synthesis of Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-.
Diamines: Compounds with two amine groups that are used in the synthesis of various amides.
Other long-chain amides: Compounds with similar structures but different chain lengths or functional groups.
Uniqueness
Docosanamide, N,N’-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
70682-70-1 |
---|---|
Molecular Formula |
C51H100N4O2 |
Molecular Weight |
801.4 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(docosanoylamino)ethyl]amino]ethyl]docosanamide |
InChI |
InChI=1S/C51H100N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-50(56)53-45-48-55(47-41-44-52)49-46-54-51(57)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43,45-49H2,1-2H3,(H,53,56)(H,54,57) |
InChI Key |
CTJCAXHYNZCWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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